

Application Notes and Protocols for α -D-Glucose- $^{13}\text{C}_2$ in Cell Culture

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Compound of Interest

Compound Name: *alpha-D-glucose-13C2-1*

Cat. No.: *B13837878*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing α -D-glucose- $^{13}\text{C}_2$ as a metabolic tracer in cell culture experiments. This stable isotope-labeled glucose is a powerful tool for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the metabolic reprogramming inherent in various physiological and pathological states, including cancer and in response to therapeutic interventions.

Introduction

Stable isotope tracing with ^{13}C -labeled substrates is a cornerstone of metabolic research. By replacing standard glucose with α -D-glucose- $^{13}\text{C}_2$ in cell culture media, researchers can track the fate of the labeled carbon atoms as they are incorporated into downstream metabolites. The specific labeling pattern of α -D-glucose-1,2- $^{13}\text{C}_2$ makes it particularly well-suited for differentiating between glycolysis and the pentose phosphate pathway (PPP).^[1] Analysis of the mass isotopomer distributions (MIDs) of key metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides a quantitative measure of intracellular metabolic fluxes.^[2]

Key Applications:

- **Metabolic Flux Analysis (MFA):** Quantify the rates of intracellular metabolic reactions to create a detailed map of cellular metabolism.^[2]

- Disease Metabolism Research: Investigate metabolic alterations in diseases such as cancer (e.g., the Warburg effect), neurodegenerative disorders, and metabolic syndromes.[2]
- Drug Discovery and Development:
 - Elucidate the mechanism of action of drugs by observing their impact on metabolic pathways.[2][3]
 - Identify novel drug targets within metabolic networks.[2]
 - Discover biomarkers for drug efficacy and toxicity.[3]
- Bioprocess Optimization: Enhance the production of biopharmaceuticals by optimizing the metabolic state of cultured cells.[2]

Principle of α -D-Glucose-1,2- $^{13}\text{C}_2$ Tracing

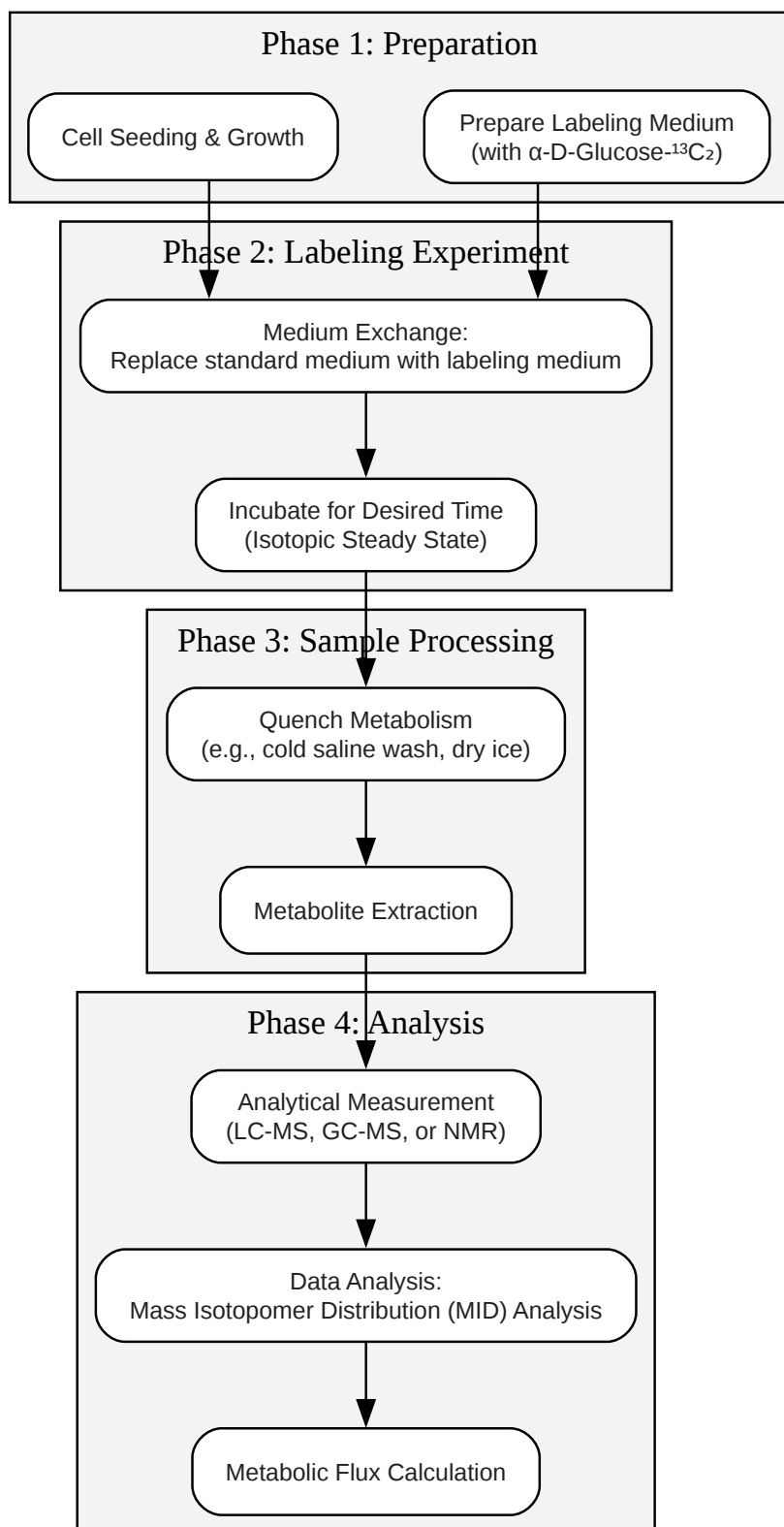
When cells are cultured in the presence of α -D-glucose-1,2- $^{13}\text{C}_2$, the two ^{13}C atoms on the first and second carbons of the glucose molecule enter central carbon metabolism.

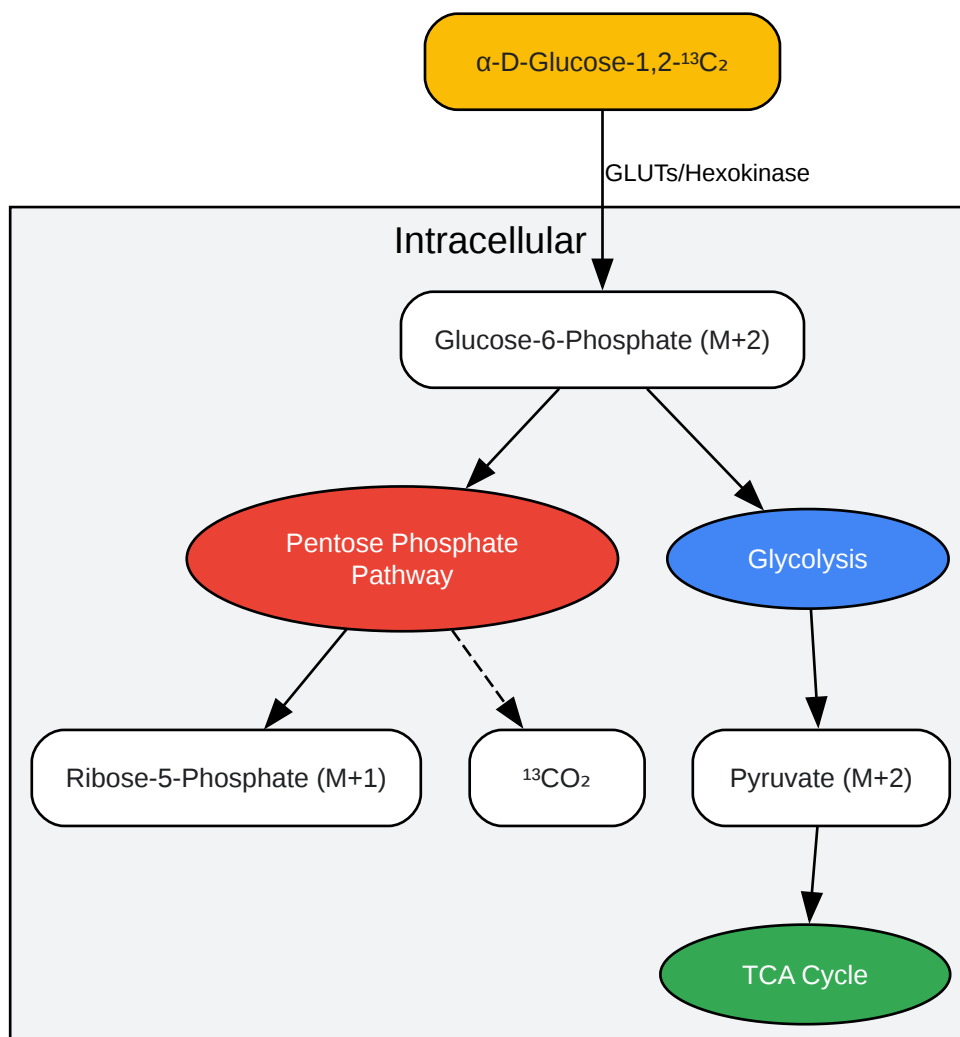
- Glycolysis: The glycolytic pathway processes the six-carbon glucose molecule into two three-carbon pyruvate molecules. In this process, the ^{13}C labels from [1,2- $^{13}\text{C}_2$]glucose are retained, resulting in pyruvate labeled on two carbons (M+2).
- Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP involves the decarboxylation of glucose-6-phosphate, which removes the first carbon of glucose. Therefore, if α -D-glucose-1,2- $^{13}\text{C}_2$ enters the PPP, the ^{13}C at the C1 position is lost as $^{13}\text{CO}_2$, and the resulting metabolites will be labeled on a single carbon (M+1).[1]

By analyzing the ratio of M+2 to M+1 labeled metabolites downstream of glucose, the relative activities of glycolysis and the PPP can be determined.

Experimental Workflow

A typical metabolic labeling experiment using α -D-glucose- $^{13}\text{C}_2$ involves several critical steps, from cell culture preparation to data analysis. Careful execution of each step is essential for obtaining high-quality, reproducible data.





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